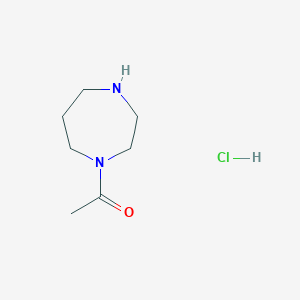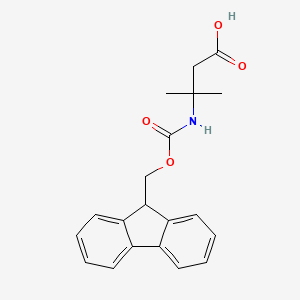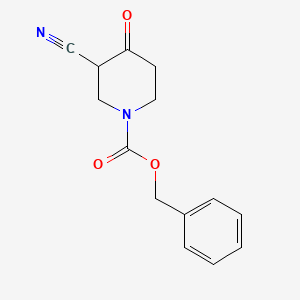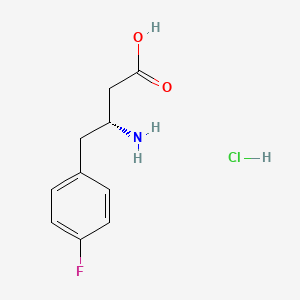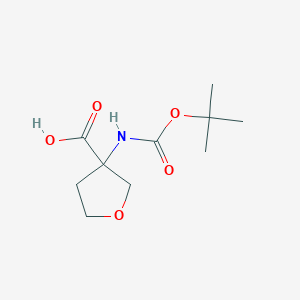![molecular formula C11H17N3OS B1437920 (2-[4-(2-噻吩基羰基)哌嗪-1-基]乙基)胺 CAS No. 1018255-96-3](/img/structure/B1437920.png)
(2-[4-(2-噻吩基羰基)哌嗪-1-基]乙基)胺
描述
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学反应和衍生物
对亚氨基呋喃的化学和环化反应的研究导致了涉及哌嗪的衍生物的合成,其中像乙基 2-[5-芳基-2-氧代呋喃-3(2H)-亚氨基]-4,5,6,7-四氢-1-苯并噻吩-3-羧酸酯之类的化合物与仲胺(包括哌嗪)反应,生成 N,N'-二取代哌嗪衍生物 (Vasileva 等人,2018 年)。这些反应突出了该化合物用于产生结构多样的分子的用途。
CO2 捕获技术
哌嗪衍生物已被确定为 CO2 捕获的有效物质,在 CO2 分离性能方面表现出显着的提高。一项将哌嗪掺入聚乙烯醇 (PVA) 的研究表明,这种聚合物膜表现出很高的 CO2 分离效率,其中含有特定衍生物(如 3-(1-哌嗪基)-1,2-丙二醇 (PzPD))的膜实现了显着的 CO2 渗透性和选择性 (Taniguchi 等人,2020 年)。该应用对于旨在减少碳足迹的环境管理和工业过程至关重要。
抗菌和抗癌潜力
已探索了含有哌嗪的新型咔唑衍生物的合成及其生物活性,包括抗菌、抗真菌和抗癌作用。某些衍生物对细菌和真菌菌株表现出显着的活性,并且对人类乳腺癌细胞系 (MCF7) 有效 (Sharma 等人,2014 年)。这些发现表明这些化合物在治疗各种疾病中具有潜在的治疗应用。
新型化合物的合成
已记录通过对哌嗪衍生物进行改造来产生新型化合物,其应用范围从低血糖剂的开发到抗菌物质。例如,为葡萄糖激酶激活和 PPARγ 相互作用合成的衍生物已证明具有双重降血糖作用,显示出对糖尿病管理的希望 (Song 等人,2011 年)。
作用机制
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache and buche, similar compounds can affect the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, pain perception, and cognitive functions such as memory and learning .
Result of Action
By inhibiting ache and buche, similar compounds can increase the availability of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission and affecting cognitive functions such as memory and learning .
生化分析
Biochemical Properties
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell proliferation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions.
Molecular Mechanism
At the molecular level, (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism can also affect its bioavailability and efficacy, which are important considerations for its therapeutic use.
Transport and Distribution
The transport and distribution of (2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects in various tissues.
Subcellular Localization
(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within cells can influence its interactions with other biomolecules and its overall efficacy.
属性
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJIFDYBAHEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


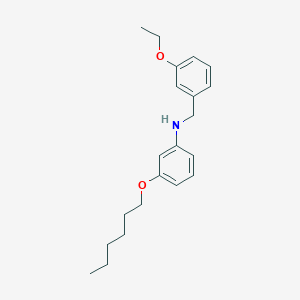
![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)
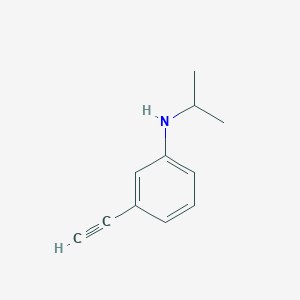


![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
